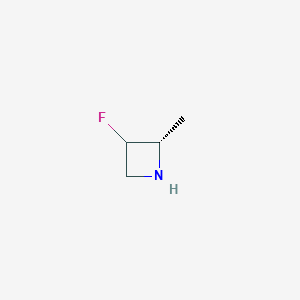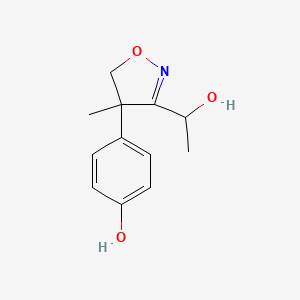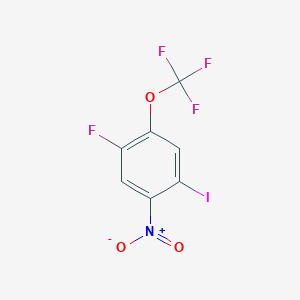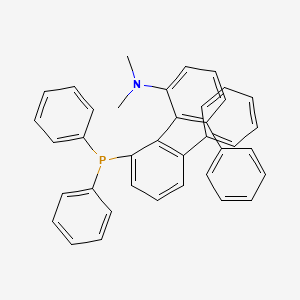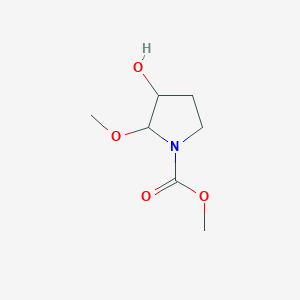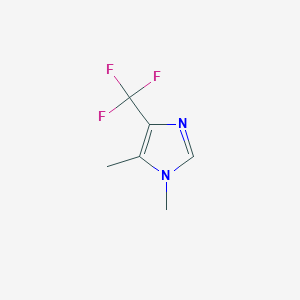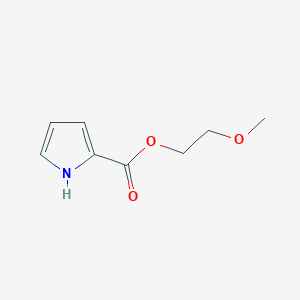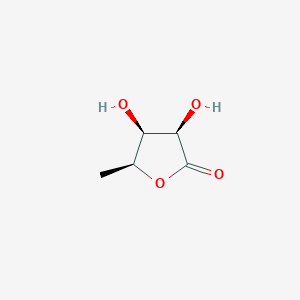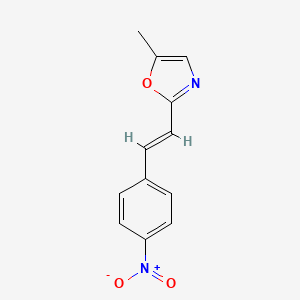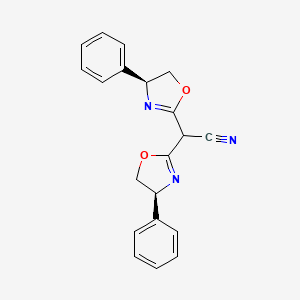
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique structure, which includes two oxazoline rings and a nitrile group. The presence of these functional groups imparts specific chemical properties that make it valuable in synthetic chemistry and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of phenylglyoxal with (S)-phenylalaninol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxazoline rings. The nitrile group is introduced through a subsequent reaction with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
作用机制
The mechanism by which 2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects is primarily through its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
2,2-bis(4-hydroxyphenyl)propane (Bisphenol A): Used in the production of polycarbonate plastics and epoxy resins.
2,2-bis(hydroxymethyl)propionic acid: Utilized in the synthesis of biodegradable polymers.
2-arylbenzothiazoles: Known for their pharmacological properties and used in medicinal chemistry.
Uniqueness
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its chiral nature and the presence of both oxazoline and nitrile functional groups. This combination imparts specific chemical properties that are not commonly found in other similar compounds, making it valuable for specialized applications in asymmetric synthesis and catalysis.
属性
分子式 |
C20H17N3O2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
2,2-bis[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,16-18H,12-13H2/t17-,18-/m1/s1 |
InChI 键 |
QMRQWWBKIPNIQJ-QZTJIDSGSA-N |
手性 SMILES |
C1[C@@H](N=C(O1)C(C#N)C2=N[C@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1C(N=C(O1)C(C#N)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)
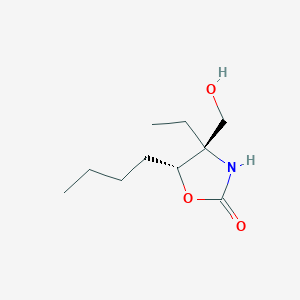
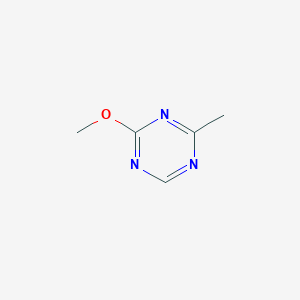
![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
